Product packaging for o-Bromophenyl acetate(Cat. No.:CAS No. 1829-37-4)

o-Bromophenyl acetate

Cat. No.: B118267
CAS No.: 1829-37-4
M. Wt: 215.04 g/mol
InChI Key: BEHBHYYPTOHUHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualization within Halogenated Organic Compounds Research

Halogenated organic compounds (HOCs) are a broad class of chemicals that contain at least one halogen atom—fluorine, chlorine, bromine, or iodine. nih.gov These compounds have been extensively manufactured and utilized in various sectors, including industry, agriculture, and public health. nih.gov Due to their chemical stability and widespread use, many HOCs are persistent in the environment, leading to global contamination and potential health concerns. nih.gov

o-Bromophenyl acetate (B1210297), as a brominated organic compound, falls within this significant area of research. Brominated compounds, in particular, have been used as flame retardants, agrochemicals, and pharmaceuticals. mdpi.com The presence of the bromine atom on the aromatic ring of o-bromophenyl acetate makes it a valuable intermediate in the synthesis of more complex molecules. ontosight.ai The carbon-bromine bond can be readily targeted for various chemical transformations, allowing for the introduction of new functional groups and the construction of diverse molecular architectures. Research into HOCs often focuses on their synthesis, reactivity, and potential applications, as well as their environmental fate and toxicological profiles. nih.govresearchgate.net

Significance in Contemporary Organic Synthesis and Medicinal Chemistry Research

The utility of this compound in modern organic synthesis is largely attributed to the reactivity of the bromine substituent. This halogen atom serves as a handle for a variety of cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds.

A particularly important application is in palladium-catalyzed cross-coupling reactions. nih.govgoogle.comacs.org These reactions, such as the Suzuki, Heck, and Buchwald-Hartwig amination reactions, are fundamental in the construction of complex organic molecules. nih.govacs.org For instance, the bromine atom in this compound can be replaced with various organic groups, providing a versatile method for elaborating the molecular structure. This capability is highly valuable in the synthesis of pharmaceuticals and agrochemicals, where precise control over the molecular structure is crucial for biological activity. ontosight.aiontosight.ai

In medicinal chemistry, derivatives of bromophenyl compounds are being investigated for a range of biological activities. While specific data on this compound's direct medicinal use is limited, its role as a synthetic intermediate is critical. For example, related bromophenyl compounds are used to create molecules with anti-inflammatory, antimicrobial, and anticancer properties. ontosight.ai The ability to use this compound in the synthesis of complex scaffolds is a key step in the discovery and development of new therapeutic agents. chemicalbook.com

Isomeric Considerations in Bromophenyl Acetates

Bromophenyl acetate exists in three isomeric forms: ortho (o-), meta (m-), and para (p-). The position of the bromine atom on the phenyl ring relative to the acetate group significantly influences the physical and chemical properties of each isomer.

PropertyThis compoundm-Bromophenyl Acetatep-Bromophenyl Acetate
CAS Number 1829-37-4 nih.gov35065-86-2 nih.gov1927-95-3 ontosight.ai
Molecular Weight 215.04 g/mol nih.gov215.04 g/mol nih.gov215.04 g/mol ontosight.ai
IUPAC Name (2-bromophenyl) acetate nih.gov(3-bromophenyl) acetate nih.gov(4-bromophenyl) acetate chemspider.com

The different substitution patterns affect the electronic distribution within the aromatic ring, which in turn alters the reactivity of the molecule. For example, the position of the bromine atom can influence the susceptibility of the aryl-bromide bond to cleavage in palladium-catalyzed reactions and can also affect the acidity of the aromatic protons. These differences are exploited by synthetic chemists to achieve specific outcomes in their reaction pathways. For instance, the synthesis of 4-bromophenylacetic acid, a derivative of the para isomer, is a known process. wikipedia.org The choice of isomer is therefore a critical consideration in the design of a synthetic route.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H7BrO2 B118267 o-Bromophenyl acetate CAS No. 1829-37-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2-bromophenyl) acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrO2/c1-6(10)11-8-5-3-2-4-7(8)9/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEHBHYYPTOHUHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=CC=C1Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70171357
Record name o-Bromophenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70171357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1829-37-4
Record name 2-Bromophenyl acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1829-37-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name o-Bromophenyl acetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001829374
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name o-Bromophenyl acetate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404082
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name o-Bromophenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70171357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name o-bromophenyl acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.015.800
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name O-BROMOPHENYL ACETATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3857W8NH83
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Chemical Reactivity and Transformation Studies of O Bromophenyl Acetate

Hydrolytic Stability and Pathways of Acetate (B1210297) Cleavage

The hydrolytic stability of o-bromophenyl acetate is a critical factor in its application and persistence in various chemical environments. The cleavage of the acetate group can proceed through several pathways, primarily catalyzed by acid or base, or mediated by enzymes.

Under basic conditions, the hydrolysis of phenyl acetates typically follows a nucleophilic acyl substitution mechanism. The hydroxide (B78521) ion attacks the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate. This intermediate then collapses, expelling the phenoxide ion as the leaving group to yield acetic acid (as a carboxylate under basic conditions) and the corresponding phenol. The presence of the ortho-bromo substituent can influence the rate of hydrolysis. While the bromo group is electron-withdrawing through induction, which can make the carbonyl carbon more electrophilic and susceptible to nucleophilic attack, it can also exert steric hindrance, potentially slowing down the reaction.

Acid-catalyzed hydrolysis proceeds by protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of the phenol lead to the formation of acetic acid.

Enzymatic cleavage of this compound can be achieved by various hydrolases, such as esterases and lipases. These enzymes provide a stereospecific and highly efficient route to the corresponding o-bromophenol under mild reaction conditions. The mechanism involves the formation of an acyl-enzyme intermediate, which is subsequently hydrolyzed to release the acetic acid and regenerate the enzyme.

A mild and environmentally friendly method for the deacetylation of various O-acetates, including aryl acetates, involves the use of sodium bicarbonate in water at room temperature. This method provides high yields of the corresponding hydroxyl compounds. researchgate.net

Table 1: General Conditions for Deacetylation of Phenyl Acetate Analogs

Reagent/Catalyst Solvent Temperature Time (h) Yield (%)
NaHCO₃ Water Room Temp. 6 97
NaHCO₃ Methanol Room Temp. 5 98

Electrophilic and Nucleophilic Aromatic Substitution Reactions on the Bromophenyl Moiety

The bromophenyl moiety of this compound can undergo both electrophilic and nucleophilic aromatic substitution reactions, with the regioselectivity being influenced by the directing effects of the bromo and acetate substituents.

In electrophilic aromatic substitution reactions, the acetate group is an ortho, para-directing activator, while the bromo group is an ortho, para-directing deactivator. The activating effect of the oxygen in the acetate group is due to its ability to donate a lone pair of electrons to the aromatic ring through resonance, stabilizing the arenium ion intermediate. The bromo group, being a halogen, is deactivating due to its inductive electron-withdrawing effect but directs ortho and para due to resonance stabilization of the intermediate. When both are present, the stronger activating group, the acetate, will primarily direct the substitution. Therefore, electrophilic attack is expected to occur predominantly at the para position to the acetate group (position 4) and to a lesser extent at the ortho position (position 6). Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts reactions. researchgate.net

Table 2: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound

Reaction Electrophile Major Product(s)
Nitration NO₂⁺ 2-Bromo-4-nitrophenyl acetate
Bromination Br⁺ 2,4-Dibromophenyl acetate

Nucleophilic aromatic substitution on the bromophenyl moiety is generally challenging due to the high electron density of the aromatic ring. However, it can occur under forcing conditions or if the ring is activated by strongly electron-withdrawing groups. In this compound, the acetate group is not a strong activating group for nucleophilic substitution. The reaction would typically require a strong nucleophile and harsh conditions to displace the bromide. The mechanism for such a reaction would likely proceed through an addition-elimination pathway, forming a Meisenheimer-like intermediate.

Metal-Catalyzed Cross-Coupling Reactions Involving the C-Br Bond

The carbon-bromine bond in this compound is a versatile handle for a variety of metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

Palladium catalysts are widely used to mediate the coupling of aryl bromides with various partners. The general catalytic cycle for these reactions involves oxidative addition of the aryl bromide to a Pd(0) species, followed by transmetalation with an organometallic reagent, and finally reductive elimination to form the coupled product and regenerate the Pd(0) catalyst.

One important example is the Heck reaction , which couples the aryl bromide with an alkene. arkat-usa.orgsctunisie.org Another key reaction is the palladium-catalyzed cyanation , which introduces a nitrile group onto the aromatic ring using a cyanide source. researchgate.netikm.org.my

Table 3: Examples of Palladium-Mediated Coupling Reactions with Aryl Bromides

Reaction Type Coupling Partner Catalyst System Product Type
Heck Reaction Styrene Pd(OAc)₂ / PPh₃ Substituted Stilbene

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction that couples aryl halides with organoboron compounds, such as boronic acids or esters. ikm.org.mymdpi.com This reaction is known for its mild conditions and tolerance of a wide range of functional groups. This compound can be effectively coupled with various aryl and alkylboronic acids to form biaryl compounds and alkyl-substituted arenes, respectively. researchgate.net

The Miyaura borylation is another palladium-catalyzed reaction that converts aryl halides into arylboronic esters by reacting them with a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂). sctunisie.org These resulting boronic esters can then be used in subsequent Suzuki coupling reactions.

Table 4: Representative Suzuki Coupling of an Aryl Bromide (4-Bromoacetophenone) with Phenylboronic Acid

Catalyst Base Solvent Temperature (°C) Yield (%)
Pd(PPh₃)₄ K₃PO₄ 1,4-Dioxane 80 60
Pd-Complex 7 KOH Water 100 94
Pd-Complex 7 K₂CO₃ Water 100 83

The formation of carbon-nitrogen bonds is crucial in the synthesis of many pharmaceuticals and functional materials. The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between aryl halides and amines. researchgate.netresearchgate.netnih.gov This reaction is highly versatile, allowing for the coupling of a wide range of primary and secondary amines with aryl bromides like this compound. researchgate.net

The Ullmann condensation is a copper-catalyzed reaction that can be used to form C-N and C-O bonds. researchgate.netmdpi.com The reaction of an aryl halide with an amine or an alcohol in the presence of a copper catalyst and a base yields the corresponding N-aryl or O-aryl product. Modern modifications of the Ullmann reaction often use ligands to facilitate the coupling under milder conditions. researchgate.netmdpi.com

Table 5: Buchwald-Hartwig Amination of Bromobenzene with Various Amines (Representative Conditions)

Amine Catalyst System Base Solvent Temperature (°C) Yield (%)
Carbazole [Pd(allyl)Cl]₂ / TrixiePhos t-BuOLi Toluene 100 97
Diphenylamine [Pd(allyl)Cl]₂ / XPhos t-BuONa Toluene 100 96

Functional Group Interconversions on the Acetate Group

The acetate group of this compound can undergo various transformations to introduce new functionalities. The most common interconversion is the hydrolysis of the ester to the corresponding o-bromophenol, which can be achieved under acidic, basic, or enzymatic conditions as discussed in section 3.1. The resulting phenol can then serve as a precursor for other reactions, such as ether synthesis.

Transesterification is another important reaction where the acetyl group is exchanged for a different acyl group, or the phenoxy group is exchanged for a different alkoxy group. This reaction is typically catalyzed by an acid or a base and is an equilibrium process. Using a large excess of an alcohol, for example, can drive the equilibrium towards the formation of a new ester.

Table 6: Transesterification of Phenyl Acetate with Methanol (Representative Data)

Catalyst Temperature (°C) Time (h) Conversion (%)
None 50 6 < 5
[Zn₃I₆L(MeOH)₃] 50 6 ~55

Biotransformations and Microbial Hydroxylation of Related Bromophenyl Compounds

The study of microbial interactions with halogenated aromatic compounds is a significant area of research, driven by the potential for bioremediation and the synthesis of novel chemical structures. While specific biotransformation studies on this compound are not extensively documented, research on structurally related bromophenyl compounds provides valuable insights into the metabolic pathways and enzymatic reactions involved. Microorganisms, particularly fungi and bacteria, have demonstrated the ability to hydroxylate, dehalogenate, and otherwise modify brominated aromatic molecules. researchgate.netnih.gov These transformations are primarily catalyzed by various oxidoreductase enzymes, such as oxygenases/hydroxylases, peroxidases, and laccases. nih.gov

One notable study investigated the biotransformation of α-bromoacetophenone and its derivatives by the marine fungus Aspergillus sydowii. This research revealed that the fungus could catalyze the transformation of α-bromoacetophenone into several products, including 2-bromo-1-phenylethanol, α-chlorohydrin, 1-phenylethan-1,2-diol, acetophenone, and phenylethanol. The enzymatic reaction was also accompanied by spontaneous debromination, yielding α-chloroacetophenone and α-hydroxyacetophenone. nih.gov However, when p-bromo-α-bromoacetophenone was used as a substrate, the formation of halohydrins was not observed, indicating that the position of the bromine atom on the aromatic ring significantly influences the metabolic pathway. nih.gov

In another example of microbial action on brominated aromatics, studies on the degradation of 3,5-dibromo-4-hydroxybenzonitrile (bromoxynil) have shown that it can be metabolized under various anaerobic conditions. The process involves the stoichiometric release of bromide and the transient accumulation of metabolites such as bromocyanophenol, cyanophenol, and phenol. researchgate.net This demonstrates the microbial capacity for dehalogenation, a critical step in the detoxification and degradation of halogenated environmental pollutants. researchgate.netmdpi.com

The enzymatic machinery responsible for these transformations is diverse. Oxygenases and hydroxylases are key enzyme classes that introduce oxygen atoms into aromatic compounds, often as a prerequisite for ring cleavage. nih.govresearchgate.net These biocatalytic reactions are of increasing interest for their potential in synthetic chemistry, offering an efficient and selective means of producing hydroxylated aromatics that can serve as precursors for pharmaceuticals. researchgate.net

The following table summarizes the findings from biotransformation studies on bromophenyl compounds related to this compound:

Table 1: Microbial Transformation of Related Bromophenyl Compounds
SubstrateMicroorganismKey Transformation Products
α-BromoacetophenoneAspergillus sydowii2-Bromo-1-phenylethanol, α-Chlorohydrin, 1-Phenylethan-1,2-diol, Acetophenone, Phenylethanol, α-Chloroacetophenone, α-Hydroxyacetophenone nih.gov
p-Bromo-α-bromoacetophenoneAspergillus sydowiiVarious biotransformation products (halohydrin formation not observed) nih.gov
3,5-Dibromo-4-hydroxybenzonitrile (Bromoxynil)Anaerobic microbial consortiaBromocyanophenol, Cyanophenol, Phenol researchgate.net

These studies collectively underscore the metabolic versatility of microorganisms in transforming brominated aromatic compounds. The observed reactions, including hydroxylation, reduction of keto groups, and dehalogenation, highlight potential pathways through which a compound like o-bromophenyl acetate might be metabolized. The position of the bromine substituent is a critical determinant of the transformation outcome, suggesting that the ortho-position in o-bromophenyl acetate would likely direct a specific metabolic fate. Further research focusing directly on the microbial transformation of o-bromophenyl acetate is needed to elucidate its specific biotransformation pathways and the enzymes involved.

Spectroscopic and Crystallographic Characterization in Research

Advanced Nuclear Magnetic Resonance Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone for the definitive structural analysis of organic molecules like o-bromophenyl acetate (B1210297). By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, researchers can map the chemical environment of each atom within the molecule.

¹H NMR Spectroscopic Analysis

Proton (¹H) NMR spectroscopy provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For o-bromophenyl acetate, the spectrum is characterized by two main regions: the aromatic region and the aliphatic region corresponding to the acetate methyl group.

The acetate methyl protons (–CH₃) typically appear as a sharp singlet due to the absence of adjacent protons to couple with. This signal is found in the upfield region of the spectrum. The four protons on the phenyl ring are non-equivalent and exhibit complex splitting patterns in the downfield aromatic region. Their chemical shifts are influenced by the deshielding effect of the aromatic ring and the electronic effects of the bromo and acetate substituents. The proton ortho to the bromine atom is expected to be the most downfield due to the combined inductive and anisotropic effects.

Table 1: Representative ¹H NMR Data for this compound

Chemical Shift (δ) ppm Multiplicity Assignment
~2.3 Singlet CH₃ (Acetate)

Note: Specific chemical shifts and coupling constants can vary slightly depending on the solvent and spectrometer frequency.

¹³C NMR Spectroscopic Analysis

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton of the molecule. In a typical proton-decoupled ¹³C NMR spectrum of this compound, each unique carbon atom produces a single peak.

The spectrum shows signals for the methyl carbon of the acetate group, the carbonyl carbon, and the six distinct carbons of the phenyl ring. The carbonyl carbon (C=O) is significantly deshielded and appears far downfield. The carbon atom bonded to the bromine (ipso-carbon) experiences a "heavy atom effect," which can cause its signal to appear more upfield than predicted solely by electronegativity. The other aromatic carbons have chemical shifts determined by their position relative to the substituents.

Table 2: Representative ¹³C NMR Data for this compound

Chemical Shift (δ) ppm Assignment
~21.0 C H₃ (Methyl)
~118.0 C -Br (Ipso-carbon)
~123.0 - 134.0 Aromatic Carbons
~148.0 C -O (Aromatic)

Mass Spectrometry for Molecular Identification and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is employed to confirm the molecular weight of this compound and to deduce its structure by analyzing its fragmentation patterns.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that allows for the analysis of molecules with minimal fragmentation. Since this compound is a neutral molecule lacking basic or acidic sites for easy protonation or deprotonation, it is typically observed in ESI-MS through the formation of adducts with cations present in the solvent system. Common adducts include the sodium adduct [M+Na]⁺ or the ammonium adduct [M+NH₄]⁺ if salts like sodium acetate or ammonium acetate are used as additives. This technique is primarily used to confirm the molecular weight of the intact molecule.

Tandem Mass Spectrometry (MS/MS) and Collision-Induced Dissociation (CID)

Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis, typically used to fragment a pre-selected precursor ion and analyze the resulting product ions. Collision-Induced Dissociation (CID) is the most common method used to induce this fragmentation.

For this compound, a precursor ion (such as the molecular ion, M⁺˙, if using a harder ionization technique like electron ionization, or an adduct like [M+Na]⁺ in ESI) is selected and subjected to collisions with an inert gas. A predominant fragmentation pathway for phenyl acetates is the neutral loss of ketene (CH₂=C=O, 42 Da). This cleavage results in the formation of the corresponding o-bromophenol ion. Due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br are in a ~1:1 ratio), the resulting fragment ion appears as a characteristic doublet with peaks at m/z 172 and 174.

Table 3: Characteristic MS/MS Fragmentation of this compound

Precursor Ion (m/z) Fragment Ion (m/z) Neutral Loss Identity of Fragment

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of an ion's mass-to-charge ratio, often to four or more decimal places. This precision allows for the unambiguous determination of a molecule's elemental formula.

The theoretical exact mass of the this compound molecular ion ([C₈H₇⁷⁹BrO₂]⁺) is calculated from the masses of its most abundant isotopes. An HRMS measurement confirming this exact mass provides definitive proof of the compound's elemental composition, distinguishing it from other isomers or compounds with the same nominal mass.

Table 4: HRMS Data for this compound

Molecular Formula Isotope Theoretical Exact Mass (Da)
C₈H₇BrO₂ ⁷⁹Br 213.96294

Vibrational Spectroscopy Applications

Vibrational spectroscopy is a cornerstone for the functional group analysis and real-time monitoring of reactions involving this compound.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which corresponds to the vibrational energies of different bonds. For this compound, the IR spectrum exhibits characteristic absorption bands that serve as a unique molecular fingerprint.

The key functional groups—the ester and the substituted aromatic ring—give rise to distinct and identifiable peaks. The most prominent of these is the sharp, intense absorption from the carbonyl (C=O) group of the ester, which is typically found in the 1750-1735 cm⁻¹ region for saturated aliphatic esters. The C-O stretching vibrations of the ester group also produce strong bands in the 1300-1000 cm⁻¹ range. Furthermore, the presence of the aromatic ring is confirmed by C=C stretching vibrations within the ring (around 1600-1400 cm⁻¹) and C-H stretching vibrations from the benzene ring, which appear just above 3000 cm⁻¹.

Table 1: Characteristic Infrared Absorption Bands for this compound

Functional Group Vibrational Mode Expected Absorption Range (cm⁻¹) Intensity
Aromatic C-HStretch3100 - 3000Medium
Alkyl C-H (methyl)Stretch2950 - 2850Medium to Strong
Ester C=OStretch1750 - 1735Strong, Sharp
Aromatic C=CStretch (in-ring)1600 - 1400Medium
Ester C-OStretch1300 - 1000Strong
Aromatic C-HBend (out-of-plane)900 - 675Strong

Data compiled from general spectroscopic tables and principles. ucla.eduorgchemboulder.comlibretexts.org

In Situ FTIR for Reaction Monitoring

In situ Fourier Transform Infrared (FTIR) spectroscopy is an invaluable technique for monitoring chemical reactions in real-time, providing kinetic and mechanistic insights without the need for offline sampling. mt.commt.com This method can be applied to track the progress of reactions involving this compound, such as its synthesis via esterification or its hydrolysis.

By continuously collecting IR spectra of the reaction mixture, researchers can monitor the concentration changes of reactants, intermediates, and products. researchgate.net For instance, during the esterification of 2-bromophenol, the formation of this compound can be tracked by the appearance and increase in intensity of the characteristic ester carbonyl peak around 1740 cm⁻¹. mdpi.com Conversely, during hydrolysis, the disappearance of this ester peak and the emergence of a broad O-H band from the resulting carboxylic acid (around 3300-2500 cm⁻¹) would signify the reaction's progression. mdpi.com This real-time data allows for precise determination of reaction endpoints, identification of intermediates, and elucidation of reaction kinetics. mt.com

X-ray Diffraction Analysis for Solid-State Structure

While a specific single-crystal X-ray diffraction study for this compound is not detailed in the available literature, the methodology is well-established through extensive research on closely related bromophenyl-containing compounds. rsc.orgnih.goviucr.org This analysis provides definitive information about the three-dimensional arrangement of molecules in the solid state.

Crystal System and Space Group Determination

Table 2: Illustrative Crystallographic Data from a Related Bromophenyl Compound

Parameter Example Value (from 1-(4-bromophenyl)but-3-yn-1-one)
Chemical FormulaC₁₀H₇BrO
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)7.9138 (3)
b (Å)5.4852 (2)
c (Å)20.2114 (7)
β (°)96.697 (2)
Volume (ų)871.35 (5)
Z (molecules/unit cell)4

Data sourced from a study on a representative bromophenyl derivative to illustrate typical parameters determined. nih.gov

Intermolecular Interactions and Crystal Packing Analysis

The solid-state structure of bromophenyl compounds is stabilized by a network of non-covalent intermolecular interactions. These forces dictate how molecules arrange themselves in a crystal lattice. Key interactions observed in related structures include:

C-H···O and C-H···N Hydrogen Bonds: These weak hydrogen bonds are frequently observed where hydrogen atoms attached to carbon act as donors to electronegative oxygen or nitrogen atoms, contributing significantly to the stability of the crystal packing. nih.goviucr.org

π–π Stacking: This interaction occurs between the aromatic rings of adjacent molecules. While face-to-face "sandwich" stacking can be repulsive, more common arrangements are parallel-displaced or T-shaped, which are electrostatically attractive and help to organize molecules into columns or layers. nih.gov

Br–π Interactions: The bromine atom can act as an electrophile (due to a region of positive electrostatic potential known as a σ-hole) and interact favorably with the electron-rich π-system of an adjacent aromatic ring. mdpi.comnih.govnih.gov This type of halogen bonding is a significant directional force in the crystal packing of many organobromine compounds. nih.goviucr.org

Br···Br and Br···O Interactions: Direct interactions between halogen atoms (halogen-halogen contacts) or between a halogen and an oxygen atom also play a role in stabilizing the crystal lattice. uni-muenchen.demdpi.com These can be either Type I (symmetric) or Type II (bent) and are dominated by dispersion and electrostatic forces. rsc.orgmdpi.com

These varied interactions work in concert to create a stable, three-dimensional supramolecular architecture. nih.gov

Hirshfeld Surface Analysis and 2D Fingerprint Plots

Hirshfeld surface analysis is a modern computational tool used to visualize and quantify intermolecular interactions within a crystal. scirp.orgresearchgate.net The Hirshfeld surface is mapped around a molecule, and the color coding indicates the nature of intermolecular contacts—red spots highlight contacts shorter than the van der Waals radii, indicating strong interactions like hydrogen bonds. nih.govnih.gov

In studies of various bromophenyl-containing molecules, Hirshfeld analysis consistently shows that H···H, C···H/H···C, and Br···H/H···Br contacts are the most significant contributors to the crystal packing. nih.govnih.govnih.gov For example, in one study, the contributions were found to be H···H (36.2%), C···H/H···C (21.6%), N···H/H···N (12.2%), and Br···H/H···Br (10.8%). nih.goviucr.org The characteristic shapes on the fingerprint plot, such as sharp spikes for strong hydrogen bonds or wing-like patterns for C-H···π interactions, provide a clear and quantitative picture of the forces governing the crystal's structure. nih.govresearchgate.net

Computational and Theoretical Investigations of O Bromophenyl Acetate

Quantum Chemical Methodologies for Structural and Electronic Properties

Detailed investigations into the structural and electronic properties of o-bromophenyl acetate (B1210297) using specific quantum chemical methods have not been reported. Such studies would typically involve optimizing the molecular geometry and calculating various electronic parameters.

Density Functional Theory (DFT) Calculations (e.g., B3LYP Functional, Basis Set Selection)

There are no available studies that have employed Density Functional Theory (DFT), using common functionals like B3LYP with specific basis sets (e.g., 6-311++G(d,p)), to analyze o-bromophenyl acetate. Consequently, data tables of optimized geometrical parameters (bond lengths, bond angles) and electronic energies for this compound are not available in the literature.

Ab Initio Calculations (e.g., QCISD)

A search for high-level ab initio calculations, such as Quadratic Configuration Interaction with Single and Double excitations (QCISD), for this compound yielded no results. These more computationally intensive methods, which provide a high degree of accuracy, have not been applied to this molecule in published research.

Dispersion Corrections in DFT Calculations

The role of dispersion forces in the intramolecular and intermolecular interactions of this compound has not been computationally investigated. While dispersion corrections (e.g., DFT-D3 or DFT-D4) are often crucial for accurately modeling systems with non-covalent interactions, no studies have reported their application to this specific molecule.

Molecular Reactivity Descriptors

The reactivity of this compound has not been theoretically explored through the calculation of molecular reactivity descriptors. These descriptors are essential for predicting the chemical behavior of a molecule.

Frontier Molecular Orbital Analysis (HOMO-LUMO Energies)

There is no published research detailing the Frontier Molecular Orbital (FMO) analysis of this compound. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are fundamental to understanding electronic transitions and reactivity, have not been calculated and reported. Therefore, the HOMO-LUMO energy gap, a key indicator of chemical reactivity and kinetic stability, is unknown from a computational standpoint.

Interactive Data Table: Frontier Molecular Orbital Energies of this compound No data available in the literature.

Advanced Applications in Organic Synthesis and Materials Science Research

Role as a Synthetic Building Block for Complex Molecules

The presence of the bromine atom and the ester functional group makes o-Bromophenyl acetate (B1210297) and its related structures valuable starting points for constructing intricate molecular architectures. The bromine atom allows for metal-catalyzed cross-coupling reactions, while the acetate group can be hydrolyzed to a phenol, providing another point for chemical modification.

Precursor in Heterocyclic Synthesis (e.g., Oxadiazoles, Pyrimidines)

Derivatives of bromophenyl acetate are key intermediates in the synthesis of various heterocyclic compounds, which form the core of many biologically active molecules.

Oxadiazoles: The synthesis of 1,3,4-oxadiazole (B1194373) rings often involves derivatives of bromophenyl-substituted acids and esters. A common synthetic route involves the conversion of a substituted aromatic acid into its corresponding acid hydrazide. This hydrazide is then reacted with various reagents and cyclized to form the 1,3,4-oxadiazole core. For instance, research on bromophenyl analogs shows that compounds like 3-(4-bromobenzoyl)propionic acid can be reacted with aryl acid hydrazides in the presence of a dehydrating agent like phosphorus oxychloride to yield 2,5-disubstituted 1,3,4-oxadiazoles. researchgate.net Another method involves the conversion of ethyl N-(p-bromophenyl) acetate into a hydrazide, which is then treated with aryl aldehydes to form a hydrazone that can be cyclized. mdpi.com These established methods highlight a general strategy where bromophenyl acetate derivatives serve as foundational precursors for building complex oxadiazole structures. researchgate.netmdpi.com

Pyrimidines: Bromophenyl acetate analogs are instrumental in constructing pyrimidine (B1678525) rings. A notable synthesis is that of 5-(4-bromophenyl)-4,6-dichloropyrimidine, a critical intermediate for certain pharmaceuticals. atlantis-press.comgoogle.com The process begins with a bromophenyl acetate derivative, such as methyl 2-(4-bromophenyl) acetate. atlantis-press.com This starting material undergoes a reaction with dimethyl carbonate to form a malonate ester, which is then cyclized with formamidine (B1211174) hydrochloride to produce a dihydroxypyrimidine. Subsequent chlorination yields the target 5-(4-bromophenyl)-4,6-dichloropyrimidine. google.com This multi-step synthesis, achieving a total yield of 52.8% from the initial acetate, demonstrates the utility of bromophenyl acetates as building blocks for highly functionalized pyrimidine systems. atlantis-press.com

Intermediates for Bioactive Compound Synthesis (e.g., Melatonin (B1676174) Receptor Agonists)

The synthesis of potent and selective bioactive compounds often relies on precisely substituted intermediates. While not directly o-Bromophenyl acetate, a closely related derivative, o-bromophenylacetic acid, has been identified as a key precursor in the synthesis of intermediates for melatonin receptor agonists. In one reported pathway, microbial hydroxylation of o-bromophenylacetic acid yields 2-bromo-5-hydroxyphenylacetic acid. This intermediate is crucial for creating 4-bromo-2,3-dihydrobenzofuran, a key structural component required for synthesizing specific melatonin receptor agonists. This demonstrates how the o-bromophenyl scaffold can be enzymatically modified and elaborated to access complex pharmacophores.

Chiral Building Blocks in Asymmetric Synthesis

Asymmetric synthesis is critical for producing enantiomerically pure compounds, particularly in the pharmaceutical industry. While brominated aromatic compounds are utilized in various asymmetric reactions, such as Diels-Alder reactions involving N-(p-Bromophenyl)maleimide, specific documented examples of this compound serving as a direct chiral building block were not prominent in the reviewed literature. mdpi.com The field heavily relies on the use of chiral catalysts or substrates to induce stereoselectivity, and while the this compound structure could theoretically be adapted for such purposes, its direct application as a foundational chiral precursor is not extensively detailed. mdpi.comfrontiersin.org

Application in Polymer Chemistry (e.g., as ATRP Initiator for Specific Esters)

Atom Transfer Radical Polymerization (ATRP) is a powerful technique for creating well-defined polymers with controlled molecular weights and architectures. The initiator is a key component in ATRP, typically an alkyl halide that can be reversibly activated and deactivated. Research into ATRP initiators has extensively covered compounds structurally similar to this compound, such as Ethyl α-bromophenylacetate (EBrPA). rsc.orgresearchgate.net This related compound is noted for its ability to initiate the bulk radical polymerization of monomers like methyl methacrylate (B99206) (MMA). rsc.orgresearchgate.net However, based on the available scientific literature, the specific use of this compound itself as an ATRP initiator is not well-documented.

Development of Agrochemicals and Pharmaceuticals (Synthetic Focus)

The modification of known molecules to create novel derivatives with enhanced biological activity is a cornerstone of agrochemical and pharmaceutical research. The this compound scaffold provides a platform for such synthetic exploration.

Fungicidal Activity of Derivatives (Synthesis and Evaluation)

Research has focused on synthesizing and evaluating derivatives of brominated phenyl compounds for their potential as fungicides, driven by the need for new agents to combat resistant fungal strains. asianpubs.org One study focused on the synthesis of 2-(4-bromophenyl carbamoyl)phenyl acetate, a compound derived from structural modifications of aspirin. asianpubs.org This derivative was synthesized via the ammonolysis of 2-(chlorocarbonyl)phenyl acetate with 4-bromoaniline. asianpubs.org Laboratory bioassays confirmed its efficacy against two significant plant pathogenic fungi, Sclerotinia sclerotiorum and Botrytis cinerea. asianpubs.org

The results indicated that while its activity against Sclerotinia sclerotiorum was lower than the commercial fungicide carbendazim, its performance against Botrytis cinerea was superior. asianpubs.org This highlights the potential of developing effective and targeted fungicides through the synthetic modification of the phenyl acetate structure. asianpubs.org Further research into 2-((5-(2-bromophenyl)-4-substituted-4H-1,2,4-triazol-3-yl)thio)acetates has also identified promising antifungal activity, underscoring the value of the o-bromophenyl moiety in the design of new agrochemicals. health-man.com.ua

Fungicidal Activity of 2-(4-bromophenyl carbamoyl)phenyl acetate

Fungus EC₅₀ (mg L⁻¹) Correlative Coefficient Chi-square (χ²)
Sclerotinia sclerotiorum 8.6 0.9741 3.443
Botrytis cinerea 1.8 0.9991 0.054

Data sourced from Zhang et al., Asian Journal of Chemistry. asianpubs.org

Nonsteroidal Anti-inflammatory Drug Precursors (Synthetic Pathways)

This compound serves as a viable starting material for the synthesis of precursors to certain nonsteroidal anti-inflammatory drugs (NSAIDs), most notably those belonging to the phenylacetic acid class, such as Diclofenac. The synthetic strategy generally involves the conversion of this compound into a more reactive intermediate, which then undergoes a key carbon-nitrogen bond-forming reaction to construct the core structure of the NSAID precursor.

A significant pathway involves the initial transformation of this compound to an activated phenylacetic acid derivative. This can be conceptualized as a two-step process beginning with the hydrolysis of the acetate ester to yield 2-bromophenylacetic acid. This carboxylic acid can then be converted into a more reactive species, such as an amide, for subsequent coupling reactions.

One documented synthetic route for a precursor to Diclofenac sodium utilizes N,N-dimethyl o-bromophenylacetamide. This intermediate undergoes a condensation reaction with 2,6-dichloroaniline. This reaction, a type of Ullmann condensation, is a crucial step in forming the diarylamine linkage characteristic of Diclofenac. The reaction is typically carried out in an organic solvent in the presence of an iron catalyst and an inorganic base. The resulting compound, N,N-dimethyl-2-(2,6-dichloroaniline) phenylacetamide, is a direct precursor to Diclofenac.

The following table outlines the key steps in the synthesis of a Diclofenac precursor starting from an o-bromophenylacetamide derivative.

StepReactionKey Reagents and ConditionsProductReported Yield
1Condensation Reaction (Ullmann Condensation)N,N-dimethyl o-bromophenylacetamide, 2,6-dichloroaniline, Fe catalyst, inorganic base, organic solventN,N-dimethyl-2-(2,6-dichloroaniline) phenylacetamideData not specified for this step alone
2HydrolysisSodium hydroxide (B78521) or Potassium hydroxide, ethanol, heat (e.g., 60-65°C)Diclofenac sodiumUp to 96.7% for the hydrolysis step

Environmental Fate and Ecotoxicological Research

Environmental Distribution and Pathways (e.g., Soil, Water, Air Compartments)

Transformation and Degradation Mechanisms

The persistence of o-Bromophenyl acetate (B1210297) in the environment depends on its susceptibility to various transformation and degradation processes. These can be broadly categorized into abiotic (hydrolysis, photodegradation) and biotic (microbial degradation) mechanisms.

Hydrolysis: As an ester, o-Bromophenyl acetate can undergo hydrolysis, a chemical reaction with water that would break the ester bond to form o-bromophenol and acetic acid. The rate of this reaction is highly dependent on pH and temperature. While specific hydrolysis rate constants for this compound are not documented in the reviewed literature, studies on similar compounds like p-nitrophenyl acetate show that hydrolysis can be catalyzed by acids, bases, or enzymes researchgate.net. The hydrolysis of ethyl p-bromophenylacetate to p-bromophenylacetic acid is a known synthetic pathway, indicating the susceptibility of the ester linkage in this class of compounds to hydrolysis under certain conditions chemicalbook.com.

Photodegradation: Photodegradation involves the breakdown of a chemical by light, particularly ultraviolet (UV) radiation from the sun. Aromatic bromine compounds can be susceptible to photolytic cleavage of the carbon-bromine bond. The specific pathways and products of this compound photodegradation have not been detailed in available research.

Microbial communities in soil and water play a crucial role in the degradation of organic pollutants. The biotransformation of this compound would likely involve enzymatic pathways. Research on phenylacetate degradation in bacteria has identified a complex pathway involving CoA thioesters, epoxidation, and ring cleavage nih.govnih.gov. It is plausible that microorganisms could initially hydrolyze the ester bond of this compound to yield o-bromophenol, which could then be further degraded. The degradation of phenoxyacetic acid herbicides like 2,4-D, which also contain an aromatic ring and an acetic acid moiety, has been extensively studied and involves a series of enzymatic steps initiated by cleavage of the ether bond nih.govmdpi.comnih.gov.

A key step in the degradation of halogenated aromatic compounds is dehalogenation, the removal of the halogen substituent (in this case, bromine).

Oxidative Dehalogenation: Under aerobic conditions, microorganisms may employ oxygenases to attack the aromatic ring, leading to the removal of the bromine atom and subsequent ring cleavage.

Reductive Dehalogenation: Under anaerobic conditions, found in sediments and some groundwater environments, certain microorganisms can use halogenated compounds as electron acceptors in a process called dehalorespiration nih.govresearchgate.net. This involves the replacement of a halogen atom with a hydrogen atom. Studies on marine sponges have identified associated microorganisms capable of reductive dehalogenation of various bromophenols nih.gov. These microbes possess reductive dehalogenase genes, suggesting a genetic basis for this transformation nih.gov. While not studied for this compound specifically, this mechanism is a critical pathway for the breakdown of other brominated aromatic pollutants nih.gov.

Metabolite Identification and Persistence Studies

There is no specific information available on the metabolites or persistence of this compound in the environment. Based on the degradation pathways discussed, potential initial metabolites could include o-bromophenol and acetic acid from hydrolysis. Further degradation through microbial action could lead to a variety of intermediates. Persistence studies would be necessary to determine the half-life of this compound and its metabolites in different environmental compartments, which is essential for a comprehensive risk assessment.

Ecotoxicological Assessment Methodologies

Direct ecotoxicological data for this compound is absent from the reviewed literature. However, the potential toxicity can be evaluated using a battery of standardized tests on organisms representing different trophic levels. These methodologies are designed to assess endpoints such as mortality, growth inhibition, and reproductive effects aropha.commdpi.com.

An ecotoxicological assessment for a related compound, bromobenzene, utilized a test battery including nih.govresearchgate.net:

Bacteria: Bioluminescence inhibition of Vibrio fischeri.

Algae: Growth inhibition of Chlorella vulgaris.

Invertebrates: Immobilization of the cladoceran Daphnia magna.

Fish Cell Lines: Cytotoxicity assays using cell lines such as PLHC-1 and RTG-2.

These established bioassays provide a framework for how the ecotoxicity of this compound could be systematically evaluated. The tables below show example data from the assessment of bromobenzene and various bromophenols, illustrating the type of information generated from such methodologies.

Table 1: Example Ecotoxicological Test Battery Results for Bromobenzene
Test Organism/SystemTrophic LevelEndpointEC50 / NOAELReference
Vibrio fischeriDecomposerBioluminescence Inhibition (15 min)EC50: 0.04 mM nih.gov
Chlorella vulgarisProducerGrowth InhibitionEC50: 2.35 mM researchgate.net
Daphnia magnaPrimary ConsumerImmobilizationData Not Specified nih.gov
PLHC-1 (Fish Cell Line)-CytotoxicityMore sensitive than RTG-2 nih.gov

Q & A

Basic: What are the common synthetic routes for o-Bromophenyl acetate, and how can reaction conditions be optimized?

Answer:
this compound can be synthesized via two primary routes:

Esterification of o-Bromophenol : Reacting o-bromophenol with acetyl chloride or acetic anhydride in the presence of a base (e.g., pyridine) under anhydrous conditions. Temperature control (0–25°C) minimizes side reactions like hydrolysis or diacetylation .

Organometallic Intermediates : Using o-bromophenyllithium (generated from o-bromobenzene and lithium) reacted with acetic acid derivatives (e.g., ethyl acetate) under inert atmospheres. Yields improve with slow addition of the electrophile and strict temperature control (−78°C to 0°C) .
Optimization Tips :

  • Use spectroscopic monitoring (e.g., TLC or in situ IR) to track reaction progress.
  • Purify via column chromatography (hexane/ethyl acetate gradients) to isolate the ester from brominated byproducts .

Basic: What spectroscopic techniques are recommended for characterizing this compound, and what key spectral features should researchers expect?

Answer:

  • ¹H NMR :
    • Aromatic protons: Doublets or multiplets in δ 7.2–7.8 ppm (ortho-substitution splits signals due to coupling with Br).
    • Acetate methyl: Singlet at δ 2.1–2.3 ppm.
  • ¹³C NMR :
    • Carbonyl (C=O) at δ 168–170 ppm.
    • Aromatic carbons: δ 120–135 ppm, with deshielding at the Br-substituted carbon (C-Br at δ ~130 ppm) .
  • IR : Strong C=O stretch at ~1740 cm⁻¹ and C-Br vibration at 550–650 cm⁻¹ .
  • MS : Molecular ion peak at m/z 214/216 (Br isotopic pattern), with fragments at m/z 170 (loss of COCH₃) and m/z 91 (tropylium ion) .

Basic: How does the bromine substituent influence the reactivity of the ester group in this compound compared to non-halogenated analogs?

Answer:
The electron-withdrawing bromine at the ortho position:

  • Increases electrophilicity of the ester carbonyl, accelerating nucleophilic acyl substitution (e.g., hydrolysis under acidic/basic conditions).
  • Steric hindrance : Ortho substitution reduces accessibility to the ester group, potentially slowing reactions with bulky nucleophiles.
  • Directing effects : Bromine guides electrophilic aromatic substitution (e.g., nitration) to the para position relative to itself, enabling regioselective functionalization .

Advanced: How can researchers address discrepancies in reported melting points or spectral data for this compound across different studies?

Answer:
Discrepancies often arise from:

  • Purity : Impurities (e.g., residual bromophenol) lower melting points. Recrystallize from ethanol/water or use preparative HPLC .
  • Polymorphism : Characterize crystalline forms via X-ray diffraction or DSC.
  • Spectral artifacts : Compare NMR data under identical solvents (CDCl₃ vs. DMSO-d₆ shifts peaks). Validate with high-resolution MS .
    Methodology : Reproduce synthesis and characterization using protocols from peer-reviewed sources (e.g., and ) and cross-reference with databases like SciFinder for consensus values .

Advanced: What strategies mitigate competing side reactions when using this compound in palladium-catalyzed cross-coupling reactions?

Answer:
Common issues include:

  • Ester hydrolysis : Use anhydrous conditions and avoid strong bases. Add molecular sieves to scavenge water .
  • Debromination : Optimize catalyst loading (1–5 mol% Pd(PPh₃)₄) and reduce reaction time.
  • Coupling selectivity : Employ ligands (e.g., SPhos) to enhance oxidative addition at C-Br over C-OAc. Monitor with GC-MS to detect aryl-acetylated byproducts .

Advanced: In the context of synthesizing heterocyclic compounds, what role does this compound play, and how can its reactivity be modulated?

Answer:
this compound serves as:

  • Precursor for benzoxazines : React with isocyanides via [4+2] cycloaddition under basic conditions (e.g., K₂CO₃ in DMF). The Br group stabilizes intermediates through resonance .
  • Cross-coupling substrate : Suzuki-Miyaura coupling with boronic acids replaces Br with aryl groups, enabling access to biphenyl esters. Use Pd(OAc)₂/XPhos catalytic systems in toluene/water .
    Modulation :
  • Protect the ester with trimethylsilyl groups during coupling to prevent transesterification.
  • Vary solvents (THF vs. DMF) to control reaction rates and selectivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
o-Bromophenyl acetate
Reactant of Route 2
Reactant of Route 2
o-Bromophenyl acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.